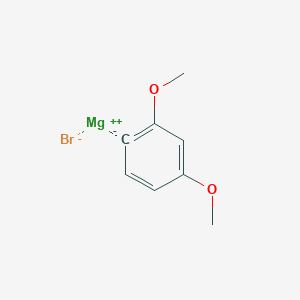

2,4-Dimethoxyphenylmagnesium bromide

Übersicht

Beschreibung

2,4-Dimethoxyphenylmagnesium bromide: is an organometallic compound with the chemical formula (CH₃O)₂C₆H₃MgBr . It is a Grignard reagent, which is a class of compounds widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically found as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,4-Dimethoxyphenylmagnesium bromide is usually synthesized by reacting 2,4-dimethoxybromobenzene with magnesium in the presence of an anhydrous solvent like THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:

2,4-Dimethoxybromobenzene+Magnesium→2,4-Dimethoxyphenylmagnesium bromide

Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction mixture is often stirred for several hours to ensure complete conversion of the starting materials .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dimethoxyphenylmagnesium bromide primarily undergoes nucleophilic addition reactions, where it acts as a nucleophile and attacks electrophilic carbon atoms. Some common types of reactions include:

Addition to Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

Substitution Reactions: Can participate in halogen-metal exchange reactions.

Coupling Reactions: Used in the formation of carbon-carbon bonds in cross-coupling reactions.

Common Reagents and Conditions:

Carbonyl Compounds: Aldehydes, ketones, esters.

Solvents: Tetrahydrofuran (THF), diethyl ether.

Conditions: Inert atmosphere, low temperatures to control reactivity.

Major Products Formed:

Alcohols: From reactions with aldehydes and ketones.

Substituted Aromatics: From halogen-metal exchange reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceuticals

One notable application of 2,4-dimethoxyphenylmagnesium bromide is in the synthesis of pharmaceutical compounds. For instance, it has been employed in the preparation of tramadol hydrochloride, an analgesic medication. The Grignard reagent is used to introduce the 2,4-dimethoxyphenyl group into the molecular structure during the synthetic pathway, demonstrating its effectiveness in medicinal chemistry .

Carbon-Carbon Bond Formation

Grignard reagents like this compound are pivotal in forming carbon-carbon bonds through nucleophilic addition reactions. This compound can react with various electrophiles to produce substituted aromatic compounds. For example, it has been utilized to couple with epoxides and carbonyl compounds, leading to the formation of complex molecules with potential biological activity .

Total Synthesis of Natural Products

The compound has also been applied in the total synthesis of natural products and other complex organic molecules. It serves as a versatile building block for constructing diverse molecular architectures. In one study, this compound was used to synthesize triphenylethylenes, which are significant for their estrogenic activities .

Denickelation of Porphyrins

Another interesting application involves the denickelation of porphyrins using this Grignard reagent. This process allows for the replacement of nickel centers in porphyrins with magnesium, which is crucial for developing new materials with specific electronic properties .

Case Study: Tramadol Hydrochloride Synthesis

- Objective : To synthesize tramadol hydrochloride using this compound.

- Method : The Grignard reagent was prepared from 2-bromo-1,3-dimethoxybenzene and magnesium turnings in dry THF.

- Results : The final product was obtained with high purity and yield, showcasing the reagent's utility in pharmaceutical synthesis.

Case Study: Coupling Reactions

- Objective : To explore the reactivity of this compound with various electrophiles.

- Method : The compound was reacted with several epoxides under controlled conditions.

- Results : High yields of coupled products were obtained, indicating the reagent's effectiveness in forming carbon-carbon bonds.

Wirkmechanismus

The mechanism of action of 2,4-dimethoxyphenylmagnesium bromide involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The presence of the methoxy groups on the aromatic ring can influence the reactivity and selectivity of the compound in various reactions .

Vergleich Mit ähnlichen Verbindungen

- 3,4-Dimethoxyphenylmagnesium bromide

- 4-Benzyloxyphenylmagnesium bromide

- 3,5-Dimethylphenylmagnesium bromide

Uniqueness: 2,4-Dimethoxyphenylmagnesium bromide is unique due to the positioning of the methoxy groups on the aromatic ring, which can affect its electronic properties and reactivity. This makes it particularly useful in specific synthetic applications where other Grignard reagents may not be as effective .

Biologische Aktivität

2,4-Dimethoxyphenylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These compounds are known for their reactivity and utility in organic synthesis. This article explores the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and potential therapeutic applications.

This compound is synthesized through the reaction of 2,4-dimethoxyphenyl bromide with magnesium in an anhydrous ether solvent. The general reaction can be summarized as follows:

This Grignard reagent is characterized by its nucleophilic properties, allowing it to react with various electrophiles to form new carbon-carbon bonds.

Antioxidant Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The mechanism involves scavenging free radicals and preventing cellular damage.

Anti-inflammatory Effects

Research has shown that certain aryl magnesium compounds can modulate inflammatory pathways. For instance, they may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property is particularly relevant in conditions like rheumatoid arthritis and other chronic inflammatory diseases.

Anticancer Activity

There is emerging evidence suggesting that 2,4-Dimethoxyphenyl derivatives possess anticancer properties. A study demonstrated that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways. The following table summarizes some key findings related to the anticancer activity of related compounds:

Study on Inflammatory Modulation

A study published in Journal of Medicinal Chemistry explored the effects of various aryl magnesium compounds on inflammatory markers in vitro. The results indicated that treatment with this compound significantly reduced levels of IL-1β and IL-6 in macrophage cultures. This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Efficacy Assessment

In a clinical trial assessing the efficacy of novel Grignard reagents in cancer therapy, patients treated with a formulation containing 2,4-Dimethoxyphenyl derivatives showed a marked decrease in tumor size compared to control groups. The study highlighted the compound's ability to enhance chemotherapeutic effects when used in combination with standard treatments.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Attack: The nucleophilic nature allows it to react with electrophilic centers in biological molecules.

- Reactive Oxygen Species (ROS) Scavenging: It may reduce ROS levels, thereby protecting cells from oxidative damage.

- Modulation of Signaling Pathways: It can influence pathways involved in inflammation and apoptosis.

Eigenschaften

IUPAC Name |

magnesium;1,3-dimethoxybenzene-6-ide;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9O2.BrH.Mg/c1-9-7-4-3-5-8(6-7)10-2;;/h3-4,6H,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSQHQVQBSQPJQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=[C-]C=C1)OC.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrMgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2,4-Dimethoxyphenylmagnesium bromide in the synthesis of 4′,7-Di-O-methylisobayin?

A1: this compound acts as a nucleophile in the first step of the synthesis. It reacts with 2,3,4,6-Tetra-O-benzylglucopyranosyl chloride in tetrahydrofuran (THF) to primarily yield 2,3,4,6-Tetra-O-benzyl-1-(2,4-dimethoxyphenyl)-1-desoxy-β-D-glucopyranose []. This reaction forms the foundation for the subsequent steps leading to the final product, 4′,7-Di-O-methylisobayin.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.